molecular formula C10H11ClF3N B2904807 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride CAS No. 2287314-27-4

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2904807
CAS RN: 2287314-27-4
M. Wt: 237.65
InChI Key: ZMDUTDSKIROIHZ-UHFFFAOYSA-N
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Description

“1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287236-92-2 . It has a molecular weight of 237.65 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is (1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9-;/m0./s1 .


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 237.65 .

Scientific Research Applications

Drug Design and Development

The trifluoromethyl group in compounds like EN300-6736656 is frequently found in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs . This compound could serve as a precursor or an intermediate in the synthesis of various drugs, particularly those targeting central nervous system disorders, due to the presence of the phenyl and trifluoromethyl groups which are common pharmacophores in such medications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for this compound are not available, similar compounds are being explored for their potential in various chemical reactions, such as the Minisci alkylation of aromatics .

properties

IUPAC Name

1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUTDSKIROIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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